molecular formula C23H21N5O3 B15003715 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- CAS No. 96885-61-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)-

Cat. No.: B15003715
CAS No.: 96885-61-9
M. Wt: 415.4 g/mol
InChI Key: UOIXOULRLFEMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- belongs to a class of heterocyclic derivatives with a fused imidazo-purine scaffold. These compounds are notable for their structural complexity and pharmacological versatility, particularly in targeting central nervous system (CNS) receptors such as serotonin (5-HT1A, 5-HT7), dopamine (D2), and adenosine (A3) receptors . The substituents at positions 7 and 8 of the imidazo-purine core—here, 4-methylphenyl and 4-methoxyphenyl groups, respectively—play critical roles in modulating receptor affinity, selectivity, and pharmacokinetic properties.

Properties

CAS No.

96885-61-9

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-14-5-7-15(8-6-14)18-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(18)16-9-11-17(31-4)12-10-16/h5-13H,1-4H3

InChI Key

UOIXOULRLFEMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)OC)N(C(=O)N(C4=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- involves several steps, including the formation of the imidazo[2,1-f]purine core and subsequent functionalization with the desired substituents. The synthetic route typically starts with the preparation of the purine ring system, followed by the introduction of the imidazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to confirm the structure and properties of the final product.

Chemical Reactions Analysis

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, this compound is explored for its potential use in drug discovery and development. It may serve as a lead compound for designing new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of this compound are best understood through comparison with structurally related derivatives. Below is a detailed analysis based on substituent variations and biological outcomes:

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name & Substituents Receptor Affinity (Ki, nM) Functional Activity Key Findings References
Target Compound :
8-(4-methoxyphenyl), 7-(4-methylphenyl)
5-HT1A: ~10–50 nM Partial agonist at 5-HT1A Moderate brain penetration; antidepressant-like effects in forced swim test (FST); no anticholinergic effects .
AZ-853 :
8-(4-(2-fluorophenyl)piperazinyl)
5-HT1A: 3.2 nM Partial agonist (lower intrinsic activity) Stronger α1-adrenolytic effect (↓ blood pressure); weight gain observed in mice .
AZ-861 :
8-(4-(3-CF3-phenyl)piperazinyl)
5-HT1A: 1.8 nM Full agonist (higher intrinsic activity) Lipid metabolism disturbances; weaker CNS penetration but potent antidepressant activity .
3i (Fluorinated derivative) :
8-(5-(4-(2-FP)piperazinyl)pentyl)
5-HT1A: 6.5 nM Dual 5-HT1A/5-HT7 ligand Most potent antidepressant effect (2.5 mg/kg in FST); anxiolytic activity surpassing diazepam .
Compound 5 (Zagórska et al.) :
8-(6,7-dimethoxyisoquinolinyl)
PDE4B: IC50 = 890 nM PDE4B/PDE10A inhibitor; 5-HT1A antagonist Hybrid ligand with dual receptor/enzyme activity; proposed for mechanistic studies in depression .
8-(2-hydroxyphenyl) derivative N/A N/A Higher predicted pKa (9.11) suggests enhanced solubility; structural basis for pH-dependent receptor interactions .

Key Insights :

Substituent Effects on 5-HT1A Activity: Electron-withdrawing groups (e.g., -CF3 in AZ-861) enhance 5-HT1A affinity and intrinsic agonism compared to electron-donating groups (e.g., -OCH3 in the target compound) . Piperazinylalkyl chains (e.g., in AZ-853, AZ-861) improve receptor binding kinetics but may introduce off-target effects (e.g., α1-adrenolytic activity) .

Pharmacokinetic and Safety Profiles: Lipophilic substituents (e.g., 4-methylphenyl at position 7) enhance blood-brain barrier penetration, as seen in AZ-853’s potent CNS effects . Repeated administration of arylpiperazinyl derivatives (e.g., AZ-853, AZ-861) correlates with sedation and metabolic side effects, whereas non-piperazinyl analogs (e.g., target compound) show cleaner safety profiles .

Comparative Efficacy in Animal Models: Fluorinated derivatives (e.g., 3i) exhibit superior antidepressant potency at lower doses (2.5 mg/kg) compared to non-fluorinated analogs .

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered attention for their potential biological activities, particularly in the realm of neuropharmacology. This article focuses on the specific compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-methoxyphenyl)-7-(4-methylphenyl) and summarizes its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2} with a molecular weight of approximately 351.41g/mol351.41\,g/mol. Its structure includes a purine core with various substituents that influence its biological properties.

PropertyValue
Molecular FormulaC19H21N5O2
Molecular Weight351.41 g/mol
InChIInChI=1S/C19H21N5O2/c1-4-5-11-23-14(13-9-7-6-8-10-13)12-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h6-10,12H,4-5,11H2,1-3H3

Antidepressant-Like Effects

Research has indicated that derivatives of imidazo[2,1-f]purine exhibit antidepressant-like activity through their action as partial agonists at the serotonin 5-HT1A receptor . A study evaluated two derivatives (AZ-853 and AZ-861), revealing that both compounds showed significant efficacy in the forced swim test (FST), a common model for assessing antidepressant activity in rodents. AZ-853 demonstrated a stronger α 1-adrenolytic effect, which correlated with decreased systolic blood pressure and weight gain in mice .

Anxiolytic Properties

In addition to antidepressant effects, certain derivatives have shown anxiolytic-like activity . For instance, the compound 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione was evaluated in preclinical studies and exhibited anxiolytic effects comparable to diazepam in the four-plate test . This suggests potential therapeutic applications for anxiety disorders.

The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with neurotransmitter systems:

  • Serotonergic System : The compound's affinity for the 5-HT1A receptor suggests modulation of serotonergic pathways which are crucial in mood regulation.
  • Adrenergic Receptors : The α 1-adrenolytic properties may contribute to cardiovascular effects observed in animal models.
  • Dopaminergic Influence : Some studies indicate potential interactions with dopaminergic systems which could further enhance its antidepressant and anxiolytic profiles.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of imidazo[2,1-f]purines:

  • A comparative study assessed the antidepressant-like effects of AZ-853 and AZ-861 using various behavioral tests (FST and tail suspension test), indicating robust efficacy for both compounds at different dosages .
  • Another research effort synthesized a series of derivatives and evaluated their potency as 5-HT1A receptor ligands. The findings suggested that modifications to the arylpiperazine side chain significantly impacted biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.